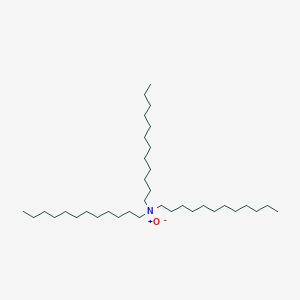
1-Dodecanamine, N,N-didodecyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanamine, N,N-didodecyl-, N-oxide is a chemical compound with the molecular formula C36H75NO. It is also known by other names such as trilaurylamine oxide and tridodecylamine oxide. This compound is part of the amine oxide family, which is known for its surfactant properties. Amine oxides are widely used in various industries due to their ability to stabilize emulsions and enhance the cleaning power of detergents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanamine, N,N-didodecyl-, N-oxide typically involves the oxidation of the corresponding tertiary amine. The reaction can be carried out using hydrogen peroxide as the oxidizing agent under controlled conditions. The general reaction is as follows:
[ \text{R}_3\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{R}_3\text{N}+\text{O}- + \text{H}_2\text{O} ]
In this case, the tertiary amine is 1-Dodecanamine, N,N-didodecyl-. The reaction is usually conducted in an aqueous medium at a temperature range of 40-60°C to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the tertiary amine and hydrogen peroxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanamine, N,N-didodecyl-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: As an amine oxide, it can be further oxidized to form N-oxides of higher oxidation states.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state N-oxides.
Reduction: Corresponding tertiary amine.
Substitution: Substituted amine oxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Dodecanamine, N,N-didodecyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its excellent emulsifying and foaming properties.
Wirkmechanismus
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, N-oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in applications such as detergents and emulsifiers. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and enhancing the solubilization of hydrophobic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Another amine oxide with similar surfactant properties but different molecular structure.
1-Decanamine, N,N-dimethyl-: A shorter-chain analogue with similar chemical behavior but different physical properties.
1-Dodecanamine: The parent amine without the N-oxide group, exhibiting different reactivity and applications.
Uniqueness
1-Dodecanamine, N,N-didodecyl-, N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties compared to shorter-chain analogues. This makes it particularly effective in applications requiring strong emulsifying and foaming capabilities.
Eigenschaften
CAS-Nummer |
20587-64-8 |
|---|---|
Molekularformel |
C36H75NO |
Molekulargewicht |
538.0 g/mol |
IUPAC-Name |
N,N-didodecyldodecan-1-amine oxide |
InChI |
InChI=1S/C36H75NO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChI-Schlüssel |
FZWOVYKSFQAUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
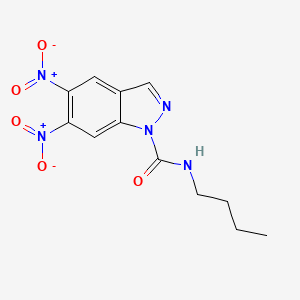
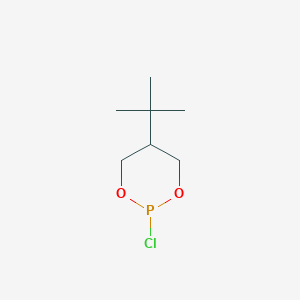
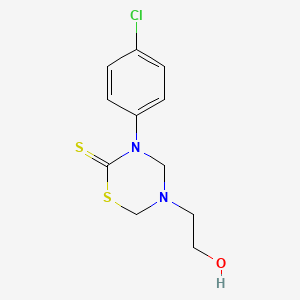
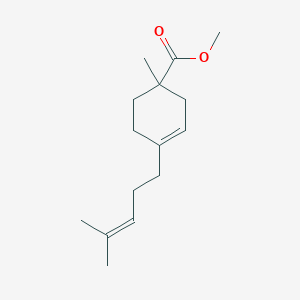

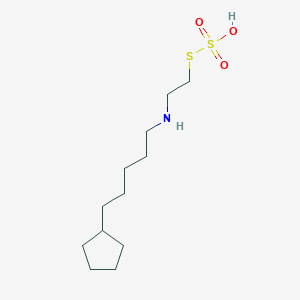


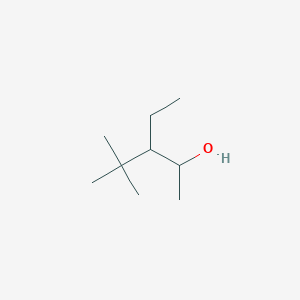
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
